

# Structural Analysis of Egfr-IN-107 Bound to EGFR: A Technical Guide

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## Compound of Interest

Compound Name: *Egfr-IN-107*

Cat. No.: *B12378847*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of **Egfr-IN-107**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the binding affinity, inhibitory activity, and the putative binding mode of **Egfr-IN-107** to both wild-type and mutant forms of EGFR. Detailed experimental methodologies for the key assays are also provided to enable replication and further investigation.

## Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.<sup>[1]</sup> Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). **Egfr-IN-107**, also identified as compound 3r, is a novel, orally active EGFR inhibitor developed as a derivative of osimertinib.<sup>[1]</sup> This guide focuses on the structural and functional analysis of its interaction with EGFR.

## Quantitative Data Summary

The inhibitory activity of **Egfr-IN-107** has been quantified against both wild-type and clinically relevant mutant forms of EGFR, as well as against cancer cell lines. The key quantitative data are summarized in the tables below.

**Table 1: In Vitro Kinase Inhibitory Activity of Egfr-IN-107**

Target Enzyme	IC50 (μM)
EGFRWT	0.4333[1]
EGFRL858R/T790M	0.0438[1]

IC50: Half-maximal inhibitory concentration.

**Table 2: Anti-proliferative Activity of Egfr-IN-107**

Cell Line	EGFR Mutation Status	IC50 (μM)
H1975	L858R/T790M	1.9[1]
A549	Wild-Type	Similar to Osimertinib[2]

H1975 is a human NSCLC cell line. A549 is a human lung adenocarcinoma cell line.

**Table 3: In Vivo Antitumor Efficacy of Egfr-IN-107**

Animal Model	Treatment	Outcome
H1975 Xenograft Mouse Model	20 mg/kg, oral gavage, 21 days	Significant inhibition of tumor proliferation, comparable to Osimertinib[1]

## Structural Analysis of the Egfr-IN-107-EGFR Complex

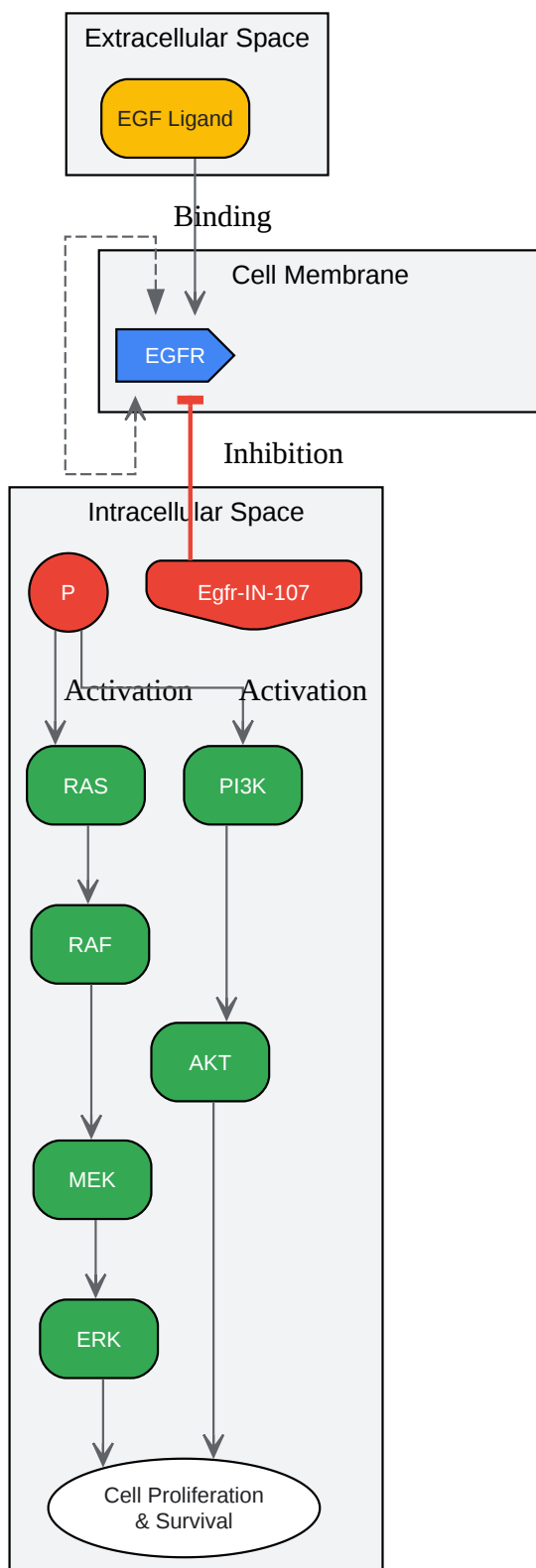
As of the latest available data, a co-crystal structure of **Egfr-IN-107** bound to the EGFR kinase domain has not been deposited in the Protein Data Bank (PDB). However, molecular docking studies have been performed to elucidate the putative binding mode of **Egfr-IN-107** within the ATP-binding site of EGFR.

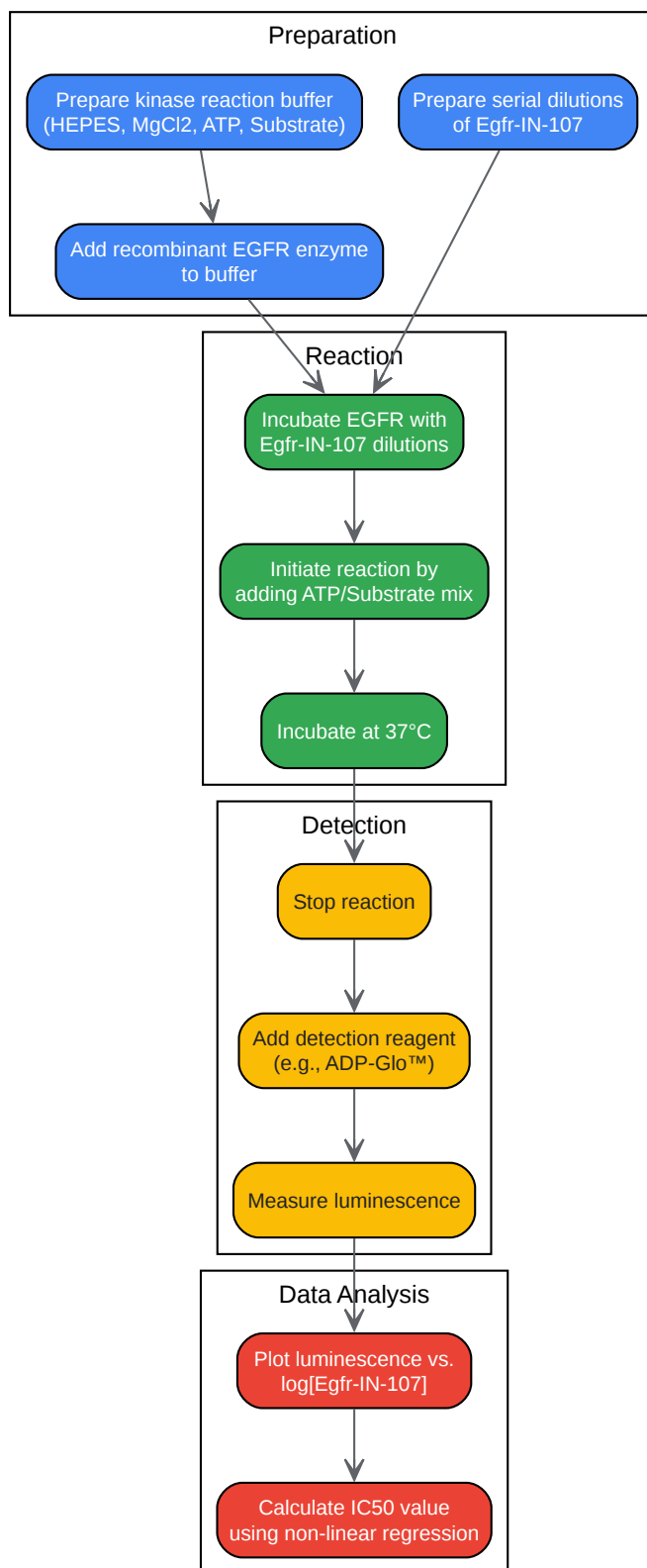
The docking model suggests that **Egfr-IN-107**, being an osimertinib derivative, likely occupies the ATP-binding pocket of the EGFR kinase domain. The core quinazoline scaffold is predicted to form hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction

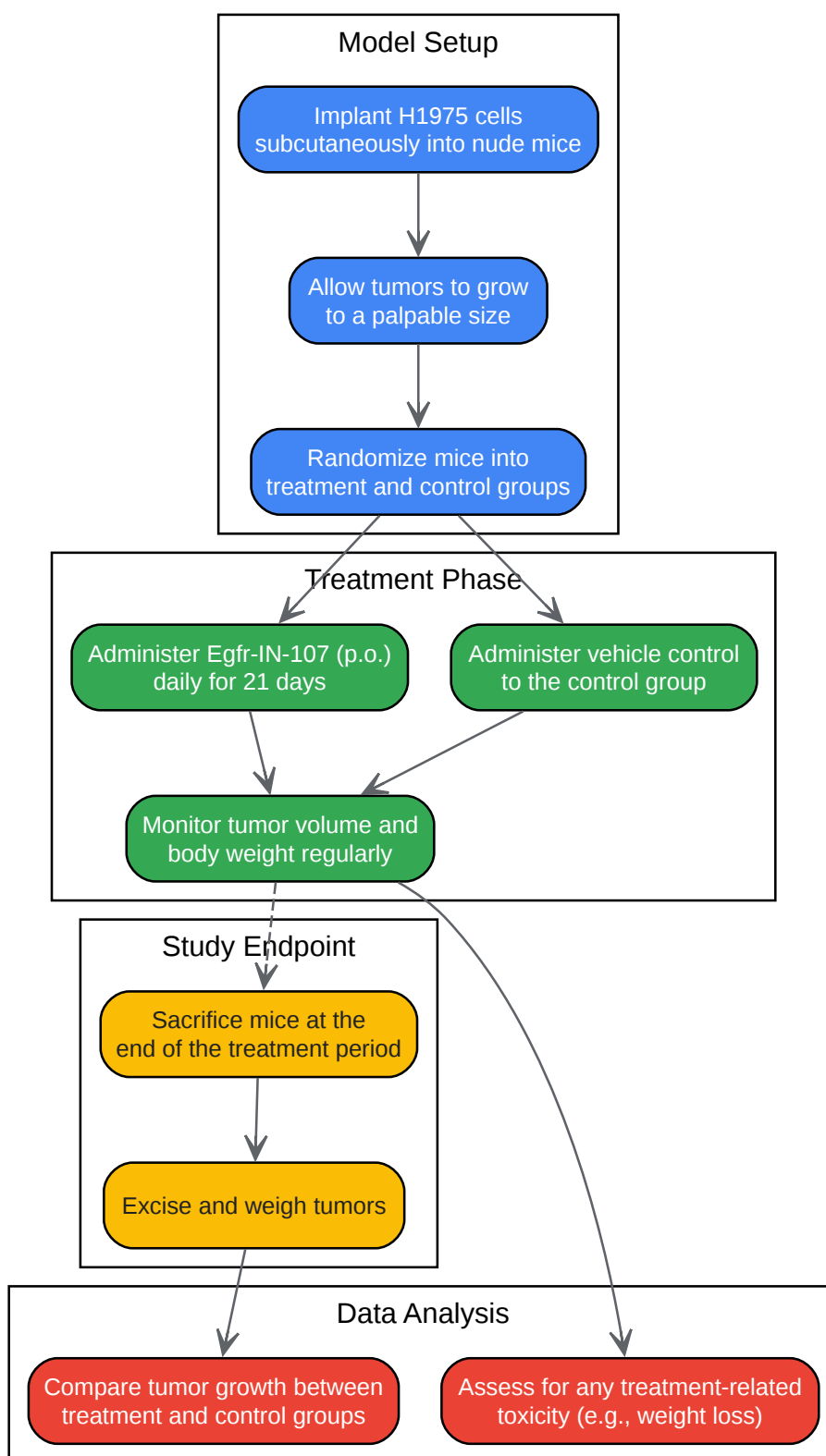
for many EGFR inhibitors. The various substitutions on the phenyl ring and the indole moiety are expected to make additional contacts with hydrophobic and polar residues within the binding site, contributing to its potency and selectivity.

## Signaling Pathways and Mechanism of Action

**Egfr-IN-107** exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor growth and survival.







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